molecular formula C9H16O3 B1602234 Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester CAS No. 104654-66-2

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester

Cat. No. B1602234
M. Wt: 172.22 g/mol
InChI Key: MQCJOSOCKDEXMV-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester is an organic compound with the linear formula C8H14O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester is represented by the linear formula C8H14O3 . The molecular weight of this compound is 158.199 . More detailed structural information like 2D or 3D structures might be available in specialized chemical databases .


Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester has a molecular weight of 142.1956 . More detailed physical and chemical properties might be available in specialized chemical databases .

Scientific Research Applications

Environmental Friendly Plasticizers

Environmental Exposure and Alternatives to Phthalates : Studies have highlighted the use of cyclohexane dicarboxylic acid esters as environmentally friendly alternatives to phthalate plasticizers, which have potential toxicity to human health. These esters, such as di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH), have been synthesized and shown to provide similar plasticizing performance to DEHP and DINCH in PVC compounds, demonstrating their potential as safer alternatives in plastics manufacturing Silva et al., 2013; Ou et al., 2014.

Organic Synthesis and Polymer Research

Synthesis of Hydrophilic Aliphatic Polyesters : Research into the design, synthesis, and ring-opening polymerization of functional cyclic esters has utilized cyclohexanone derivatives, including cyclohexanecarboxylic acid methyl esters, to create new polymeric materials. These studies are significant for developing hydrophilic aliphatic polyesters with specific functional groups, enhancing their application potential in various industrial and biomedical fields Trollsås et al., 2000.

Chemical Reactions and Mechanisms

Hydrocarbomethoxylation and Carbalkoxylation : Investigations into the hydrocarbomethoxylation of cyclohexene and carbalkoxylation of cyclohexanol with formic esters have provided insights into the synthesis of cyclohexanecarboxylic acid methyl esters. These studies offer valuable information on the reaction conditions and mechanisms that favor the formation of these esters, which are critical intermediates in organic synthesis and industrial applications Ordyan et al., 1972; Ordyan et al., 1973.

properties

IUPAC Name

methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCJOSOCKDEXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555805
Record name Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate

CAS RN

104654-66-2
Record name Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester
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Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester
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